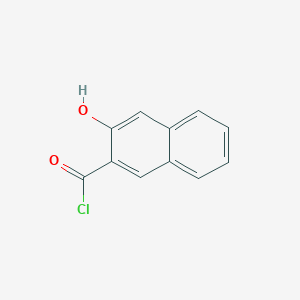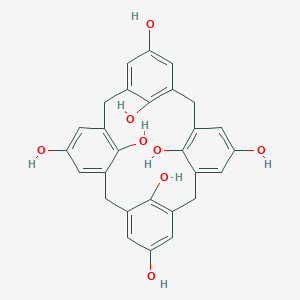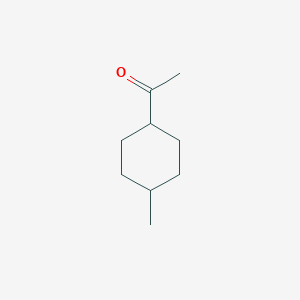
2,6-Dicloroquinolina
Descripción general
Descripción
2,6-Dichloroquinoline is an organic compound with the molecular formula C9H5Cl2N. It is a derivative of quinoline, where two chlorine atoms are substituted at the 2nd and 6th positions of the quinoline ring. This compound is known for its applications in various fields, including medicinal chemistry and material science .
Aplicaciones Científicas De Investigación
2,6-Dichloroquinoline has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Quinoline derivatives, including chloroquinolines, have been known to exhibit diverse biological activities, including anticancer activity .
Mode of Action
It’s worth noting that chloroquine, a related quinoline derivative, inhibits heme detoxification within the plasmodium food vacuole, leading to the accumulation of toxic heme and parasite death
Biochemical Pathways
Given the potential anticancer activity of quinoline derivatives, it’s plausible that 2,6-dichloroquinoline may influence pathways related to cell proliferation and apoptosis .
Pharmacokinetics
The pharmacokinetic properties of 2,6-Dichloroquinoline suggest that it has high gastrointestinal absorption and is permeable to the blood-brain barrier . It is also an inhibitor of CYP1A2, which could impact its metabolism .
Result of Action
Some quinoline derivatives have shown cytotoxic activity against various cancer cell lines , suggesting that 2,6-Dichloroquinoline may have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Dichloroquinoline. For instance, the compound is solid at room temperature , and its stability could be affected by factors such as temperature, humidity, and light exposure. Moreover, safety precautions should be taken to avoid formation of dust and aerosols .
Análisis Bioquímico
Biochemical Properties
Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules The nature of these interactions is largely dependent on the specific structure and properties of the quinoline derivative
Cellular Effects
Quinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Research is needed to identify any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
It is likely that this compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
This compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,6-Dichloroquinoline can be synthesized through several methods:
From 6-chloroquinoline: This method involves the chlorination of 6-chloroquinoline to introduce the second chlorine atom at the 2nd position.
From 2-vinylaniline: Another method involves the reaction of 2-vinylaniline with diphosgene in acetonitrile solution, which proceeds via a reactive imidoyl intermediate to yield 2,6-dichloroquinoline.
Industrial Production Methods: Industrial production of 2,6-dichloroquinoline typically involves large-scale chlorination processes, where the reaction conditions are optimized for high yield and purity. The use of catalysts and controlled reaction environments ensures efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dichloroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines, to form different quinoline derivatives.
Oxidation and Reduction Reactions: These reactions can modify the quinoline ring, leading to the formation of various oxidized or reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols are commonly used under basic conditions to replace the chlorine atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the quinoline ring.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed to reduce the quinoline ring.
Major Products:
Substituted Quinoline Derivatives: These are formed by replacing the chlorine atoms with various nucleophiles.
Oxidized and Reduced Quinoline Compounds: These products result from oxidation and reduction reactions, respectively.
Comparación Con Compuestos Similares
2,6-Dichloroquinoline can be compared with other chlorinated quinoline derivatives:
Similar Compounds:
Uniqueness:
Positional Isomerism: The unique positioning of chlorine atoms in 2,6-dichloroquinoline affects its chemical reactivity and biological activity compared to other isomers.
Specific Applications: The distinct properties of 2,6-dichloroquinoline make it suitable for specific applications in medicinal chemistry and material science that other isomers may not fulfill.
Propiedades
IUPAC Name |
2,6-dichloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDFGLZUUCLXGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Cl)C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345842 | |
| Record name | 2,6-Dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1810-72-6 | |
| Record name | 2,6-Dichloroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1810-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,6-dichloroquinoline a valuable building block in organic synthesis?
A: The presence of two chlorine atoms in 2,6-dichloroquinoline makes it highly versatile for building complex molecules. These chlorine atoms can be selectively replaced by a variety of nucleophiles through palladium-catalyzed amination reactions. [] This allows chemists to introduce diverse substituents at the 2 and 6 positions of the quinoline ring, tailoring the molecule's properties for specific applications.
Q2: Beyond amination, how else can 2,6-dichloroquinoline be utilized in polymer chemistry?
A: 2,6-Dichloroquinoline serves as a key monomer in the synthesis of poly(quinoline-2,6-diyl) (P(2,6-Q)). This polymer exhibits interesting electronic properties due to its extended π-conjugation. [, ] Both chemical and electrochemical polymerization techniques, utilizing nickel complexes, have proven successful in producing high yields of P(2,6-Q). [, ]
Q3: What advantages does P(2,6-Q) offer compared to its isomer, poly(quinoline-5,8-diyl)?
A: The 2,6-bonding pattern in P(2,6-Q) results in a more linear polymer structure compared to its 5,8-linked counterpart. [] This linearity facilitates a more extensive π-conjugation system along the polymer backbone, leading to enhanced electron-accepting properties. [] Consequently, P(2,6-Q) demonstrates a red-shifted λmax and lower reduction potentials compared to poly(quinoline-5,8-diyl). []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,3aR,5aR,5bS,11aS,11bR,13aS,13bR)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysene](/img/structure/B154292.png)
![Methyl 3-[3-(aminomethyl)phenyl]propanoate](/img/structure/B154293.png)










